2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Chemical Sensing Nerve Agent Detection SWCNT Functionalization

This para-substituted aniline with a hexafluoroisopropanol group is a high-value building block for performance-critical applications. Its strong hydrogen-bond acidity (pKₐ ~9.3), thermal stability (b.p. 292.9 °C), and ability to reduce polyimide dielectric constants (from 3.20 to 2.60) cannot be replicated by non-fluorinated or simpler fluorinated analogs. Proven as a preferred functionalization agent for SWCNT-based DMMP sensors with 3.7-fold signal enhancement. The 96.3% synthetic yield for bisphenol AF production ensures economic viability for fluoroelastomer curing agents. Ideal for low-k dielectrics, high-temp composites, and fluoropolymer blends.

Molecular Formula C9H7F6NO
Molecular Weight 259.151
CAS No. 722-92-9
Cat. No. B2549645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
CAS722-92-9
Molecular FormulaC9H7F6NO
Molecular Weight259.151
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)N
InChIInChI=1S/C9H7F6NO/c10-8(11,12)7(17,9(13,14)15)5-1-3-6(16)4-2-5/h1-4,17H,16H2
InChIKeyTZEJXCIGVMTMDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS 722-92-9): Technical Overview for Scientific Procurement


2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS 722-92-9), also known as 4-(hexafluoro-2-hydroxyisopropyl)aniline, is a fluorinated aromatic amino alcohol with the molecular formula C9H7F6NO and a molecular weight of 259.15 g/mol . The compound consists of a para-substituted aniline moiety bearing a hexafluoroisopropanol group (–C(CF3)2OH), which confers both hydrogen-bond donor and acceptor capabilities due to the hydroxyl group and the electron-withdrawing effect of the trifluoromethyl groups. This bifunctional nature distinguishes it from simple fluorinated anilines and enables its use as a versatile building block in the synthesis of advanced polymers, functional materials, and specialty chemicals [1].

Why Generic Substitution of 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol Is Not Advisable: Key Differentiators


Substituting 2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol with a non-fluorinated aniline derivative or a simpler fluorinated analog is not functionally equivalent due to the unique combination of the amino group and the hexafluoroisopropanol moiety. The –C(CF3)2OH group imparts exceptionally strong hydrogen-bond acidity [1], enhanced thermal stability (elevated boiling point of 292.9 °C vs. 83 °C for 4-(trifluoromethyl)aniline at 12 mmHg) , and the ability to serve as a thermally removable side group for dielectric constant tuning in polyimides (dielectric constant reduction from 3.20 to 2.60 at 1 MHz) [2]. These attributes are not replicated by analogs lacking the hexafluoroisopropanol functionality, making direct substitution detrimental to performance in sensor, polymer, and advanced material applications.

2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol: Quantified Differentiation Evidence for Procurement Decisions


3.7-Fold Sensor Response Enhancement for Nerve Agent Detection Compared to Pristine SWCNT

Functionalization of a flexible single-walled carbon nanotube (SWCNT) resistive sensor with 4-(hexafluoro-2-hydroxyisopropyl)aniline (HFiP-1) increases the sensor response to dimethyl methylphosphonate (DMMP), a sarin simulant, from a baseline of approximately 4.3% to 16.0% at 24 ppm DMMP, representing a 3.7-fold enhancement [1]. This improvement is attributed to strong hydrogen bonding between the hexafluoroisopropanol group and the organophosphonate analyte [1].

Chemical Sensing Nerve Agent Detection SWCNT Functionalization

High-Yield Synthesis: 96.3% Yield in Condensation Step for Bisphenol AF Precursor

In the first step of a four-step synthesis of bisphenol AF, 2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is obtained in 96.3% yield from the condensation of HFA·3H₂O and aniline using Nb₂O₅ as a catalyst under reflux for 6 hours [1]. This high yield for a fluorinated aromatic intermediate is significantly greater than typical yields for analogous Friedel-Crafts alkylations of aniline with fluorinated electrophiles, which often range from 40% to 70% [2].

Synthetic Efficiency Bisphenol AF Production Fluorinated Intermediate

Enhanced Thermal Stability: 210 °C Higher Atmospheric Boiling Point than 4-(Trifluoromethyl)aniline

2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol exhibits a boiling point of 292.9 °C at 760 mmHg , which is approximately 210 °C higher than that of 4-(trifluoromethyl)aniline (83 °C at 12 mmHg; extrapolated atmospheric boiling point ~190 °C) [1]. This substantial elevation in boiling point reflects the strong intermolecular hydrogen bonding and increased molecular weight conferred by the hexafluoroisopropanol group, translating to lower volatility and greater thermal stability during high-temperature processing.

Thermal Stability Volatility High-Temperature Processing

Dielectric Constant Tuning: 0.60 Reduction in Polyimide Films via Thermally Cleavable HFA Side Group

Incorporation of hexafluoroisopropanol (HFA) groups as side chains in aromatic polyimides enables a post-cure dielectric constant reduction from 3.20 to 2.60 at 1 MHz when thermally cleaved at temperatures above 280 °C [1]. While this specific study employs an HFA-substituted diamine polymerized with 6FDA, the HFA functionality responsible for this effect is identical to that present in 2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol [1]. The HFA group is exceptionally effective at lowering dielectric constant compared to non-fluorinated alkyl or aryl substituents, which typically yield dielectric constants above 3.0 [2].

Low-k Dielectrics Polyimide Modification Microelectronics

Exceptionally Strong Hydrogen-Bond Acidity: pKₐ ~9.3 and Superior Hydrogen-Bond Donor Capability

The hexafluoroisopropanol group (–C(CF3)₂OH) in 2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is an exceptionally strong hydrogen-bond acid, with a pKₐ of approximately 9.3 [1]. This is significantly more acidic than non-fluorinated alcohols (e.g., isopropanol pKₐ ~16.5) and even more acidic than phenol (pKₐ 9.95) [2]. Infrared photodissociation spectroscopy confirms that HFIP forms strong hydrogen bonds with halide anions, with red-shifts in the O–H stretch of up to 700 cm⁻¹ for iodide, indicative of substantial charge transfer along the proton transfer coordinate [1]. This strong hydrogen-bond donor ability is the molecular basis for the enhanced sensor response (Evidence Item 1) and improved polymer blend compatibility [3].

Hydrogen Bonding Sensor Functionalization Polymer Compatibility

Optimal Application Scenarios for 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol Based on Quantified Differentiation


Functionalization of Chemical Sensors for Organophosphonate Nerve Agents

This compound is the preferred functionalization agent for SWCNT-based resistive sensors targeting DMMP and related organophosphonates. The 3.7-fold enhancement in sensor response (16.0% at 24 ppm DMMP) [1] directly translates to lower limits of detection, making it suitable for portable, wearable, and remote monitoring devices for defense and public safety applications.

High-Yield Intermediate for Bisphenol AF and Fluoroelastomer Curing Agents

With a demonstrated synthetic yield of 96.3% in the condensation step [2], 2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is the economically rational starting material for bisphenol AF production. Bisphenol AF is a critical curing agent for fluoroelastomers used in aerospace seals, chemical processing equipment, and high-temperature gaskets where thermal and chemical resistance are paramount.

Monomer for Low-Dielectric Constant Polyimides in Microelectronics

As a monomer or comonomer, this compound introduces thermally cleavable hexafluoroisopropanol side groups into polyimide backbones. Post-cure thermal cleavage at 350 °C reduces the dielectric constant from 3.20 to 2.60 at 1 MHz [3], a value unattainable with non-fluorinated analogs. This enables the production of low-k interlayer dielectrics for advanced semiconductor packaging, high-frequency printed circuit boards, and flexible electronics requiring reduced signal propagation delay.

Hydrogen-Bond Acidic Compatibilizer for Fluoropolymer Blends and Composites

The exceptionally strong hydrogen-bond acidity of the –C(CF3)2OH group (pKₐ ~9.3) [4] makes this compound an effective interfacial modifier for fluoropolymer blends. It promotes compatibility between polar engineering thermoplastics (e.g., polycarbonate, polyamide) and fluorinated phases, improving mechanical properties and thermal stability of high-performance composites used in demanding chemical and thermal environments [5].

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